

Structural Elucidation of 5-(Trifluoromethyl)pyridin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)pyridin-3-ol

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Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **5-(trifluoromethyl)pyridin-3-ol**, a key intermediate in medicinal chemistry. Due to the scarcity of publicly available experimental data, this document compiles predicted spectroscopic information and outlines general experimental protocols relevant for its characterization. This guide serves as a valuable resource for researchers working with this and structurally related compounds, offering insights into the expected analytical data and the methodologies for its acquisition.

Introduction

5-(Trifluoromethyl)pyridin-3-ol, with the chemical formula $C_6H_4F_3NO$ and a molecular weight of 163.1 g/mol, is a heterocyclic organic compound.^{[1][2]} Its structure incorporates a pyridine ring, a hydroxyl group, and a trifluoromethyl group, moieties that are of significant interest in drug discovery and development due to their influence on physicochemical properties such as metabolic stability and binding affinity.^[3] While commercially available, detailed experimental data for its structural characterization remains largely unpublished in peer-reviewed literature. This guide aims to fill this gap by providing a predictive analysis of its spectroscopic properties and standardized experimental protocols.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **5-(trifluoromethyl)pyridin-3-ol** is presented in Table 1.

Table 1: Physicochemical Properties of **5-(Trifluoromethyl)pyridin-3-ol**

Property	Value	Source
Molecular Formula	C ₆ H ₄ F ₃ NO	[1] [2]
Molecular Weight	163.1 g/mol	[1]
CAS Number	186593-14-6	[2]
Appearance	Solid (Predicted)	[4]
Boiling Point	301.2 ± 37.0 °C (Predicted)	[2]
Density	1.423 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	8.28 ± 0.10 (Predicted)	[2]

Predicted Spectroscopic Data for Structural Elucidation

Due to the lack of published experimental spectra for **5-(trifluoromethyl)pyridin-3-ol**, this section provides predicted data based on the analysis of structurally similar compounds. These predictions are intended to guide researchers in the interpretation of their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the molecular structure.

Table 2: Predicted NMR Spectroscopic Data for **5-(trifluoromethyl)pyridin-3-ol**

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Assignment
^1H NMR	~8.5	Singlet	H-2
	~7.8	Singlet	H-4
	~8.4	Singlet	H-6
Variable	Broad Singlet	OH	
^{13}C NMR	~145 (q)	Quartet	C-5 (CF ₃ -bearing)
	~122 (q, $J \approx 272$ Hz)	Quartet	CF ₃
	~155	Singlet	C-3 (OH-bearing)
	~130	Singlet	C-4
	~140	Singlet	C-2
	~148	Singlet	C-6
^{19}F NMR	~ -63	Singlet	CF ₃

Note: Predicted chemical shifts are relative to TMS (for ^1H and ^{13}C) and CFCl₃ (for ^{19}F). Coupling constants (J) for the quartet (q) splitting by the CF₃ group are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its elemental composition and structural features.

Table 3: Predicted Mass Spectrometry Data for **5-(trifluoromethyl)pyridin-3-ol**

Ion	Predicted m/z	Interpretation
[M] ⁺	163.02	Molecular Ion
[M-H] ⁺	162.02	Loss of a hydrogen atom
[M-CO] ⁺	135.02	Loss of carbon monoxide
[M-CF ₃] ⁺	94.03	Loss of the trifluoromethyl radical

Note: The fragmentation pattern of pyridinols can be complex. The predicted fragments are based on common fragmentation pathways for related aromatic and trifluoromethyl-containing compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Absorption Bands for **5-(trifluoromethyl)pyridin-3-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (hydroxyl group)
~1600, ~1500, ~1450	Medium-Strong	C=C and C=N stretching (pyridine ring)
1350-1100	Strong	C-F stretching (trifluoromethyl group)
~1250	Medium	C-O stretching (hydroxyl group)

Note: The presence of a broad O-H stretching band is characteristic of the hydroxyl group. The strong C-F stretching bands are indicative of the trifluoromethyl substituent.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols

This section provides detailed, standardized protocols for the key experiments required for the structural elucidation of **5-(trifluoromethyl)pyridin-3-ol**.

Synthesis of **5-(Trifluoromethyl)pyridin-3-ol**

While a specific, detailed protocol for the synthesis of **5-(trifluoromethyl)pyridin-3-ol** is not readily available in the public domain, a general synthetic approach can be inferred from the synthesis of related trifluoromethyl-substituted pyridines.[11][12] A plausible route involves the multi-step transformation of a suitable starting material like 3-picoline.[3]

Workflow for a potential synthetic route:



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Figure 1: A potential synthetic workflow for **5-(trifluoromethyl)pyridin-3-ol**.

General Experimental Procedure (Illustrative):

- Chlorination: 3-Picoline is subjected to chlorination to introduce chlorine atoms, typically at the methyl group and potentially on the pyridine ring.
- Fluorination: The trichloromethyl group is converted to a trifluoromethyl group using a suitable fluorinating agent, such as antimony trifluoride or hydrogen fluoride.[11]
- Halogenation: A halogen (e.g., bromine or chlorine) is introduced at the 3-position of the pyridine ring.
- Hydroxylation: The halogen at the 3-position is displaced by a hydroxyl group, for example, through nucleophilic substitution using a hydroxide source.

It is imperative for researchers to conduct thorough literature searches for analogous reactions to optimize reaction conditions and ensure safety.

NMR Spectroscopy

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-(trifluoromethyl)pyridin-3-ol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C NMR. For ^{19}F NMR, an external or internal standard such as CFCl_3 can be used.
- Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR: Acquire a standard one-dimensional proton spectrum.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH , CH_2 , and CH_3 groups.
- ^{19}F NMR: Acquire a one-dimensional fluorine spectrum.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the internal standard.

Mass Spectrometry

Protocol:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe or a gas chromatography inlet can be used. For ESI, the sample should be dissolved in a suitable solvent (e.g., methanol or acetonitrile).
- Ionization: Ionize the sample using the chosen method. EI is a hard ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation. ESI is a softer ionization technique that typically yields the protonated molecule $[\text{M}+\text{H}]^+$, confirming the molecular weight.

- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- Data Acquisition: Record the mass spectrum, plotting ion abundance versus the mass-to-charge ratio (m/z).

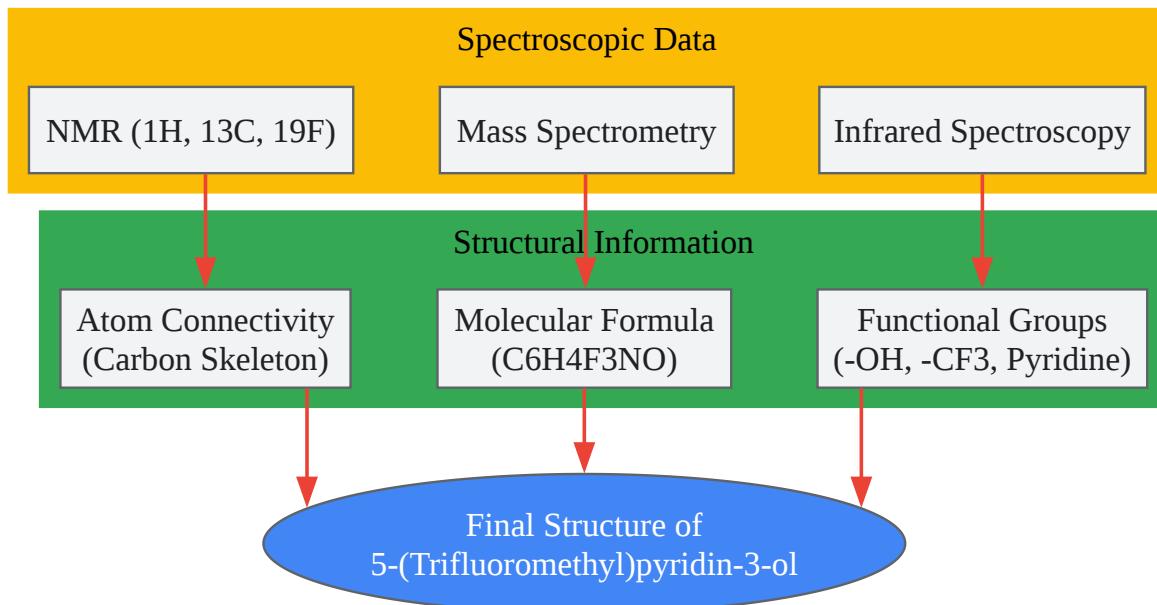
Infrared (IR) Spectroscopy

Protocol:

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Processing: Process the interferogram to obtain the final IR spectrum (transmittance or absorbance versus wavenumber).

Logical Relationships in Structural Elucidation

The process of structural elucidation follows a logical workflow where data from different analytical techniques are integrated to build a conclusive picture of the molecule's structure.



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Figure 2: Logical workflow for the structural elucidation of **5-(trifluoromethyl)pyridin-3-ol**.

Conclusion

The structural elucidation of **5-(trifluoromethyl)pyridin-3-ol** relies on a combination of modern spectroscopic techniques. While experimental data is not widely published, this guide provides a robust framework of predicted data and standardized protocols for NMR, MS, and IR spectroscopy. This information will aid researchers in confirming the structure of this important building block and will be applicable to the characterization of other novel trifluoromethyl-substituted pyridine derivatives. The provided workflows for synthesis and logical data interpretation offer a clear path for scientists engaged in the development of new chemical entities.

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